molecular formula C11H19N B14471862 N,N-Dipropylpent-3-en-1-yn-1-amine CAS No. 70490-69-6

N,N-Dipropylpent-3-en-1-yn-1-amine

Cat. No.: B14471862
CAS No.: 70490-69-6
M. Wt: 165.27 g/mol
InChI Key: HWOASDLBTRKVDX-UHFFFAOYSA-N
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Description

N,N-Dipropylpent-3-en-1-yn-1-amine is a tertiary amine characterized by a pentene-yne backbone (pent-3-en-1-yn-1-amine) substituted with two propyl groups at the nitrogen atom. Its structure combines a triple bond (yne) at position 1–2 and a double bond (ene) at position 3–4, creating a conjugated system. This unique arrangement of unsaturation and branching may influence its reactivity, stability, and applications in organic synthesis or pharmacology. The compound’s molecular formula is C11H17N, with a molecular weight of 163.26 g/mol.

Properties

CAS No.

70490-69-6

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N,N-dipropylpent-3-en-1-yn-1-amine

InChI

InChI=1S/C11H19N/c1-4-7-8-11-12(9-5-2)10-6-3/h4,7H,5-6,9-10H2,1-3H3

InChI Key

HWOASDLBTRKVDX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C#CC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropylpent-3-en-1-yn-1-amine typically involves the reaction of dipropylamine with a suitable alkyne precursor. One common method is the reaction of dipropylamine with 4-penten-2-yne under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the amine on the alkyne.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropylpent-3-en-1-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkane or alkene.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Alkanes, alkenes

    Substitution: Alkylated amines, halogenated derivatives

Scientific Research Applications

N,N-Dipropylpent-3-en-1-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dipropylpent-3-en-1-yn-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between N,N-Dipropylpent-3-en-1-yn-1-amine and related compounds identified in the literature:

Compound Name Substituents Unsaturation Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Two propyl groups Yne (1–2), Ene (3–4) C11H17N 163.26 Conjugated system; potential monomer for polymers
N,N-Diethyl-3-phenylprop-2-yn-1-amine Two ethyl groups, phenyl ring Yne (2–3) C13H15N 185.27 Enhanced aromaticity; catalytic intermediate
N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine Methyl, phenylpropynyl, propenyl Yne (2–3), Ene (2–3) C14H16N2 212.29 Dual unsaturation; used in ligand design
Triallylamine (N,N-Diallylprop-2-en-1-amine) Three allyl groups Ene (2–3) C9H15N 137.23 Polymer crosslinker; high reactivity
N,N-Dimethylpent-4-en-2-yn-1-amine Two methyl groups Yne (2–3), Ene (4–5) C7H11N 109.17 Compact structure; studied for thermal stability

Key Research Findings

Reactivity and Stability :

  • The conjugated ene-yne system in this compound may enhance its susceptibility to cycloaddition reactions (e.g., Diels-Alder) compared to analogs like N,N-Diethyl-3-phenylprop-2-yn-1-amine, where the phenyl group stabilizes the triple bond .
  • Triallylamine’s three allyl groups enable rapid polymerization, whereas the dipropyl substituents in the target compound likely reduce polymerization rates due to steric hindrance .

Methyl substituents in N,N-Dimethylpent-4-en-2-yn-1-amine lower steric bulk, increasing solubility in polar solvents relative to the dipropyl variant .

Applications: Triallylamine is widely used in polymer chemistry, while the target compound’s conjugated system suggests niche applications in click chemistry or as a ligand in coordination complexes .

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